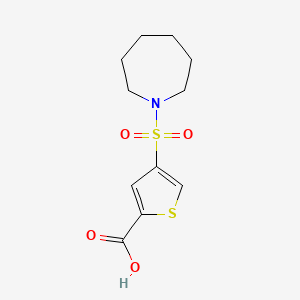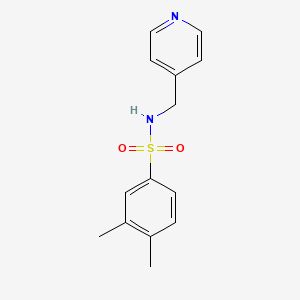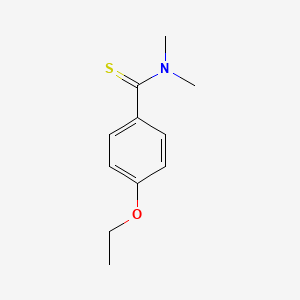
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid, also known as ATCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATCA is a synthetic compound that belongs to the class of sulfonamide derivatives and is primarily used in research studies.
作用机制
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide in the cells, leading to a decrease in pH and ultimately causing cell death.
Biochemical and Physiological Effects:
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of tumor cells, reduce tumor angiogenesis, and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its high potency and specificity towards CA IX. This makes it an excellent tool for studying the role of CA IX in various physiological processes. However, one of the limitations of using 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research on 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid. One of the areas of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in cancer patients. Additionally, research is needed to explore the potential use of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in other diseases, such as inflammatory disorders and metabolic diseases. Finally, further studies are needed to improve the solubility and bioavailability of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid, which could increase its potential applications in various fields.
Conclusion:
In conclusion, 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid is a synthetic compound that has shown promising results in various scientific fields. It has been found to be a potent inhibitor of CA IX and has potential applications in the treatment of cancer, inflammatory disorders, and metabolic diseases. Further research is needed to determine the optimal dosage and treatment regimen for 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid and to explore its potential use in other diseases.
合成方法
The synthesis of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 1-aminocycloheptane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid as a white solid with a high yield.
科学研究应用
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has shown promising results in the treatment of cancer, and several studies have shown that it can inhibit the growth of tumor cells.
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)10-7-9(8-17-10)18(15,16)12-5-3-1-2-4-6-12/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASLWSDVISGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylsulfonyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
